4-amino-6-(1-methyl-1H-pyrrol-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol
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Overview
Description
4-amino-6-(1-methyl-1H-pyrrol-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound that features a triazine ring fused with a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-6-(1-methyl-1H-pyrrol-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as guanidine derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Pyrrole Moiety: The pyrrole ring can be introduced via a condensation reaction between a pyrrole derivative and the triazine precursor.
Amination and Thiolation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-amino-6-(1-methyl-1H-pyrrol-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazine ring can be reduced under specific conditions to yield dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-amino-6-(1-methyl-1H-pyrrol-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and antiviral agent.
Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-amino-6-(1-methyl-1H-pyrrol-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways: The compound may inhibit enzyme activity, interfere with DNA replication, or modulate receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-6-(1H-pyrrol-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol
- 4-amino-6-(1-methyl-1H-pyrrol-2-yl)-1,6-dihydro-1,3,5-triazine-2-one
Uniqueness
4-amino-6-(1-methyl-1H-pyrrol-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol is unique due to the presence of both amino and thiol groups, which confer distinct reactivity and potential for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-amino-2-(1-methylpyrrol-2-yl)-2,5-dihydro-1H-1,3,5-triazine-6-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5S/c1-13-4-2-3-5(13)6-10-7(9)12-8(14)11-6/h2-4,6H,1H3,(H4,9,10,11,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSABDIRDZEGDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2NC(=S)NC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201139202 |
Source
|
Record name | 1,3,5-Triazine-2(1H)-thione, 6-amino-3,4-dihydro-4-(1-methyl-1H-pyrrol-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201139202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142208-66-9 |
Source
|
Record name | 1,3,5-Triazine-2(1H)-thione, 6-amino-3,4-dihydro-4-(1-methyl-1H-pyrrol-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142208-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,5-Triazine-2(1H)-thione, 6-amino-3,4-dihydro-4-(1-methyl-1H-pyrrol-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201139202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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